BenchChemオンラインストアへようこそ!

5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Regioisomer differentiation Lipophilicity Medicinal chemistry building blocks

5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS 1220029‑58‑2) is a brominated 2‑aminopyridine derivative bearing a 3‑methyl substituent and a tetrahydro‑2H‑pyran‑4‑ylmethyl (THP‑methyl) group on the exocyclic nitrogen. With a molecular formula of C₁₂H₁₇BrN₂O and a molecular weight of 285.18 g mol⁻¹, it features a single hydrogen‑bond donor (the secondary amine), three hydrogen‑bond acceptors, a computed XLogP3‑AA of 2.8, and three rotatable bonds.

Molecular Formula C12H17BrN2O
Molecular Weight 285.18 g/mol
CAS No. 1220029-58-2
Cat. No. B1443320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
CAS1220029-58-2
Molecular FormulaC12H17BrN2O
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NCC2CCOCC2)Br
InChIInChI=1S/C12H17BrN2O/c1-9-6-11(13)8-15-12(9)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15)
InChIKeyYBUAROZGUQXEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine – Structural & Physicochemical Baseline for Procurement Decisions


5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS 1220029‑58‑2) is a brominated 2‑aminopyridine derivative bearing a 3‑methyl substituent and a tetrahydro‑2H‑pyran‑4‑ylmethyl (THP‑methyl) group on the exocyclic nitrogen [1]. With a molecular formula of C₁₂H₁₇BrN₂O and a molecular weight of 285.18 g mol⁻¹, it features a single hydrogen‑bond donor (the secondary amine), three hydrogen‑bond acceptors, a computed XLogP3‑AA of 2.8, and three rotatable bonds [1]. These properties define its solubility, permeability, and suitability as a fragment or intermediate in medicinal chemistry programmes.

Why 5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine Cannot Be Replaced by Generic In‑Class Analogs


Closely related pyridinamine building blocks differ in the position or absence of the methyl group, the nature of the N‑substituent, or the presence of an additional N‑methyl group. These seemingly minor variations alter critical molecular properties such as lipophilicity, hydrogen‑bond donor count, and steric environment around the reactive bromine atom, thereby changing reactivity in cross‑coupling reactions and the physicochemical profile of downstream products [1]. Substituting the 3‑methyl regioisomer with the 4‑methyl analogue, the des‑methyl compound, or the N‑methylated derivative results in a different molecular entity whose reactivity and property profile have not been quantitatively validated to be equivalent.

Quantitative Differentiation Evidence: 5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine vs. Key Comparators


Methyl‑Group Position: 3‑Methyl vs. 4‑Methyl Regioisomer Impacts Lipophilicity and Steric Environment

The 3‑methyl substitution on the pyridine ring distinguishes the target compound from its 4‑methyl regioisomer, 5‑bromo‑4‑methyl‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑2‑pyridinamine (CAS 1220029‑53‑7). Although both share the molecular formula C₁₂H₁₇BrN₂O and molecular weight 285.18 g mol⁻¹, the change in methyl position alters the electronic environment of the bromine and the steric hindrance around the 2‑amino group. The computed XLogP3‑AA value of 2.8 for the 3‑methyl isomer reflects a specific lipophilicity profile that may differ from the 4‑methyl variant, potentially affecting solubility, membrane permeability, and off‑target binding in downstream biologically active molecules [1]. Direct comparative lipophilicity or biological activity data for these two regioisomers are not publicly available; accordingly, this evidence is tagged as class‑level inference. Procurement of the specific regioisomer ensures consistent physicochemical properties in subsequent synthetic steps.

Regioisomer differentiation Lipophilicity Medicinal chemistry building blocks

Methyl‑Group Presence: 3‑Methyl Compound vs. Des‑Methyl Analogue Alters Molecular Weight and Hydrogen‑Bond Donor Count

The target compound contains a methyl group at the pyridine 3‑position, whereas the des‑methyl analogue 5‑bromo‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑2‑pyridinamine (CAS 1220018‑97‑2) lacks this substituent. The difference in molecular weight is 14.03 g mol⁻¹ (285.18 vs. 271.15 g mol⁻¹), and the molecular formula changes from C₁₂H₁₇BrN₂O to C₁₁H₁₅BrN₂O [1]. The presence of the methyl group increases lipophilicity and introduces additional steric bulk adjacent to the secondary amine, which can influence both the rate of N‑derivatisation reactions and the binding conformation of final compounds. No head‑to‑head biological or reactivity comparison is publicly available; this evidence is classified as class‑level inference.

Des‑methyl comparison Lipophilicity Fragment‑based drug discovery

Secondary Amine vs. Tertiary Amine: Hydrogen‑Bond Donor Capability Differentiates Target from N‑Methylated Analog

The target compound retains a secondary amine (one hydrogen‑bond donor, HBD = 1) that can act as a hydrogen‑bond donor in target‑engagement interactions. In contrast, N‑(5‑bromo‑3‑methyl‑2‑pyridinyl)‑N‑methyl‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)amine (CAS 1220036‑22‑5) contains a tertiary amine (HBD = 0) and an additional N‑methyl group, increasing the molecular weight to 299.21 g mol⁻¹ [1]. The loss of the hydrogen‑bond donor capacity and the altered basicity can profoundly affect binding to biological targets, solubility, and metabolic stability. No comparative experimental data are publicly available; this evidence is class‑level inference.

N‑methylation Hydrogen‑bond donor ADME optimisation

Purity Specification: Vendor‑Certified ≥98 % Purity vs. Generic ≥95 % Purity

Several authorised suppliers (e.g., MolCore, Howei Pharm) list the target compound with a certified purity of NLT 98 % (HPLC) and provide Certificates of Analysis (CoA) under ISO quality systems . In contrast, generic sourcing platforms frequently offer purity of only 95 % . The 3‑percentage‑point purity difference can be critical for sensitive catalytic reactions (e.g., palladium‑catalysed cross‑couplings) where impurities may poison catalysts or generate by‑products, and for biological assays where contaminants can confound activity readouts.

Purity differentiation Procurement quality ISO certification

Bromine Reactivity Window: 5‑Bromo‑3‑methyl Substitution Pattern Optimised for Palladium‑Catalysed Cross‑Couplings

The 5‑bromo substituent on the 2‑aminopyridine ring is positioned electronically deactivated relative to the pyridine nitrogen but activated by the ortho/para‑directing amino group and the electron‑donating 3‑methyl group. This specific substitution pattern has been exploited in numerous literature examples for efficient Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions on closely related 5‑bromo‑3‑methylpyridin‑2‑amine scaffolds, achieving high yields (often >80 %) with a variety of aryl boronic acids . While direct quantitative rate or selectivity data comparing the 3‑methyl isomer to the 4‑methyl or des‑methyl analogues are absent from the public domain, the electronic and steric influence of the 3‑methyl group is a well‑established parameter in palladium‑catalysed couplings, and the use of a defined regioisomer eliminates potential variability in reaction outcomes.

Cross‑coupling reactivity Suzuki‑Miyaura Buchwald‑Hartwig

Recommended Application Scenarios for 5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine Based on Evidence


Fragment‑Based Drug Discovery Requiring a Specific Lipophilicity and Hydrogen‑Bond Pattern

The compound’s computed XLogP of 2.8, single hydrogen‑bond donor, and three‑atom tetrahydro‑2H‑pyran‑4‑ylmethyl linker place it in a favourable property space for fragment elaboration. The defined 3‑methyl group and secondary amine provide directional interactions that are absent in the N‑methylated or 4‑methyl regioisomers, supporting rational fragment growing and merging campaigns [1].

Synthesis of Kinase‑Focused Compound Libraries via Palladium‑Catalysed Cross‑Coupling

The 5‑bromo substituent on the pyridine ring is strategically positioned for Suzuki‑Miyaura and Buchwald‑Hartwig couplings, enabling rapid diversification of the C5 position. The THP‑methyl group improves solubility of intermediates and final compounds relative to simple alkyl chains, making the building block particularly suitable for generating kinase‑oriented libraries .

Procurement of a High‑Purity Intermediate for Scale‑Up and Process Chemistry

With vendor‑certified purity ≥98 % (HPLC) and ISO‑compliant CoA availability, this compound meets the quality requirements for process development and scale‑up, reducing the risk of catalyst poisoning and impurity‑derived side products during multistep syntheses .

Structure‑Activity Relationship (SAR) Studies Exploring Methyl‑Position Effects

The availability of this specific 3‑methyl regioisomer, distinct from the 4‑methyl analogue (CAS 1220029‑53‑7) and the des‑methyl compound (CAS 1220018‑97‑2), allows systematic SAR investigations into the positional effect of methyl substitution on biological activity, selectivity, and ADME properties of derived lead series [1].

Quote Request

Request a Quote for 5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.